molecular formula C20H19BrN2 B8038608 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole

Cat. No.: B8038608
M. Wt: 367.3 g/mol
InChI Key: JUYNGLUHLPFYPP-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be synthesized separately through a series of reactions starting from a suitable precursor like pyridine.

    Coupling Reaction: The final step involves coupling the brominated indole core with the tetrahydropyridine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine moiety back to its fully saturated form, tetrahydropyridine.

    Substitution: The bromine atom at the 5th position of the indole ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole core may facilitate binding to certain proteins, while the bromine atom and tetrahydropyridine moiety could influence its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole: Lacks the tetrahydropyridine moiety, making it less complex.

    3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Chloro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The unique combination of the bromine atom and the benzyl-tetrahydropyridine moiety in 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole makes it a valuable compound for research. Its distinct structure allows for specific interactions with molecular targets, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5-bromo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYNGLUHLPFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Freshly distilled 1-Benzyl-4-piperidone (11.7 g) was added to a stirred solution of 5-bromoindole (11.0 g) in 2M potassium hydroxide in methanol (81ml). The mixture was stirred at reflux for 8 h and then allowed to cool to 25° over 8 h. The solid was collected by filtration, washed with a mixture of methanol:water (2:1, 2×15 ml) and dried in vacuo at 50° for 18 h to give the title compound as a crystalline solid (18.6 g) m.p. 173°-175° (decomp).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One

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